molecular formula C15H10F2N2O B1449817 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol CAS No. 1202029-60-4

5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol

Cat. No.: B1449817
CAS No.: 1202029-60-4
M. Wt: 272.25 g/mol
InChI Key: UAXQNFYOQKSSHL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol is a fluorinated aromatic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and a 5-fluoro-2-hydroxyphenyl moiety at the 5-position. This dual-fluorinated structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-fluoro-2-[2-(4-fluorophenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-10-1-4-12(5-2-10)19-14(7-8-18-19)13-6-3-11(17)9-15(13)20/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXQNFYOQKSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

  • Reagents and Conditions:

    • Substituted acetophenone (e.g., 5-fluoroacetophenone)
    • Substituted salicylaldehyde (e.g., 4-fluorosalicylaldehyde)
    • Base catalyst: 40% aqueous sodium hydroxide
    • Solvent: Ethanol
    • Temperature: Initial stirring at 0°C for 30 minutes to control side reactions, then at room temperature for 4 hours
  • Procedure:
    The acetophenone and salicylaldehyde are mixed in ethanol, sodium hydroxide is added slowly under stirring at 0°C, then the mixture is allowed to react at room temperature. The progress is monitored by thin-layer chromatography (TLC).

  • Outcome:
    Formation of the chalcone intermediate with high selectivity and good yield, which is isolated by filtration or extraction.

Pyrazole Ring Formation via Cyclization with Phenylhydrazine

  • Reagents and Conditions:

    • Chalcone intermediate
    • Phenylhydrazine or substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine)
    • Solvent: Ethanol
    • Temperature: Reflux at approximately 80°C
    • Reaction time: 4 to 6 hours under nitrogen atmosphere to prevent oxidation
  • Procedure:
    Phenylhydrazine is added to the chalcone solution in ethanol, and the mixture is refluxed under nitrogen. The reaction progresses via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and aromatization to form the pyrazole ring.

  • Purification:
    The crude product is cooled, filtered, washed with ethanol, and recrystallized from ethanol to obtain the pure this compound.

Alternative Synthetic Routes and Patent Insights

A patent (WO2014012975A1) describes a process for preparing 5-fluoro-1H-pyrazoles through the reaction of olefins with monoalkylhydrazines. Although the patent focuses on 5-fluoro-1H-pyrazoles broadly, it provides useful insights into fluorinated pyrazole synthesis that can be adapted for the target compound:

  • Key reagents:

    • Perfluoro-2-methyl-2-pentene or similar fluorinated olefins
    • Monoaryl hydrazines (e.g., 4-fluorophenylhydrazine)
  • Conditions:

    • Low temperature (-50°C) for initial reaction with hydrazine derivatives
    • Subsequent heating (up to 120°C) to complete cyclization
  • Advantages:
    This method offers a route to highly fluorinated pyrazoles with controlled substitution patterns and may be optimized for the target compound.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Claisen-Schmidt Condensation 5-fluoroacetophenone + 4-fluorosalicylaldehyde 40% NaOH, EtOH, 0°C (30 min), rt (4 h) Chalcone intermediate 70-85 Controlled low temp reduces side reactions
2 Pyrazole Cyclization Chalcone + 4-fluorophenylhydrazine EtOH, reflux 80°C, 4-6 h, N2 atmosphere This compound 50-60 Purified by recrystallization
Alt. Olefin-Hydrazine Reaction (Patent) Perfluoro-2-methyl-2-pentene + monoaryl hydrazine -50°C initial, then 120°C heating Fluorinated pyrazole derivatives Variable Suitable for fluorinated pyrazoles

Research Findings and Analytical Data

  • The synthesized compounds typically exhibit characteristic spectroscopic signatures confirming structure:

    • NMR (1H): Multiplets and doublets corresponding to pyrazole methylene protons and aromatic protons, with chemical shifts influenced by fluorine substitution.

    • Mass Spectrometry (ESI): Molecular ion peaks consistent with the expected molecular weight of fluorinated pyrazolylphenols.

  • Yields of the final pyrazolylphenol compounds range from 50% to 60% after purification, with melting points and elemental analysis matching predicted values, confirming purity and identity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives, including 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol. Research indicates that compounds within this class can inhibit various viral infections, including hepatitis C and HIV. The mechanism often involves the suppression of viral replication through interference with viral enzymes or host cell pathways.

Case Study: Inhibition of Hepatitis C Virus

A study demonstrated that pyrazole derivatives effectively inhibit the replication of the hepatitis C virus by targeting cyclooxygenase-2 pathways. The compound's structure allows it to modulate inflammatory responses, thereby reducing viral load in infected cells .

Anticancer Properties

This compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.

Case Study: Breast Cancer Treatment

In vitro studies have indicated that this compound can generate reactive oxygen species upon irradiation, leading to significant cytotoxic effects in breast cancer cells. This photodynamic activity enhances its potential as a therapeutic agent in targeted cancer therapies .

Other Biological Activities

The compound has also been investigated for its anti-inflammatory and analgesic properties. Pyrazole derivatives are known to exhibit fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them attractive alternatives for pain management.

Data Table: Summary of Applications

ApplicationMechanismRelevant Studies
AntiviralInhibition of viral replicationStudy on hepatitis C virus inhibition through cyclooxygenase modulation
AnticancerInduction of apoptosisPhotodynamic activity leading to cytotoxicity in breast cancer cells
Anti-inflammatoryModulation of inflammatory pathwaysReduced side effects compared to traditional NSAIDs

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding, further stabilizing these interactions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole-Attached Phenyl Group

The 4-fluorophenyl group on the pyrazole nitrogen is a critical structural feature. Analogs with alternative substituents include:

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
  • Molecular Formula : C₁₅H₁₀ClFN₂O
  • Key Differences : Chlorine replaces fluorine on the phenyl ring.
  • Molecular weight increases (288.71 vs. 272.25 for the target compound), which could influence solubility and pharmacokinetics .
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
  • Molecular Formula : C₁₆H₁₃FN₂O₂
  • Key Differences : Methoxy (-OCH₃) replaces fluorine on the phenyl ring.
  • Implications :
    • Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This could increase solubility due to polarity but reduce metabolic stability .
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol Acetate
  • Key Differences: The phenyl group lacks substitution, and the phenol is acetylated.
  • Implications: Acetylation may improve stability but reduce bioavailability until hydrolysis in vivo.

Variations in the Phenolic Substituents

4-Fluoro-2-(1H-pyrazol-5-yl)phenol
  • Key Differences : Absence of the 4-fluorophenyl group on the pyrazole nitrogen.
  • Implications :
    • Simplified structure reduces steric hindrance, possibly enhancing binding to flat molecular targets. However, the lack of dual fluorination diminishes electronic effects critical for specific interactions .

Heterocyclic Core Modifications

Thiazole- and Triazole-Containing Analogs
  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Differences : Replacement of pyrazole with thiazole or triazole rings.
  • Implications :
    • Thiazole/triazole introduce additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity. These changes could modulate biological activity or material properties .

Structural and Electronic Analysis

Electronic Effects

  • Fluorine vs.
  • Methoxy vs. Fluorine : Methoxy’s electron-donating nature may increase π-π stacking interactions but reduce resistance to oxidative metabolism.

Molecular Weight and Solubility

Crystallographic Insights

  • SHELX Refinement : Many analogs (e.g., ) were characterized using SHELX software, indicating isostructural trends (triclinic symmetry, planar conformations). The target compound’s crystallinity may follow similar packing patterns, influencing solid-state stability .

Biological Activity

5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring and a phenolic group , with fluorine substituents that enhance its chemical reactivity and biological interactions. The molecular formula is C15H10F2N2OC_{15}H_{10}F_2N_2O, and it has a molecular weight of approximately 272.25 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes, particularly cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Receptor Binding : Its structural features allow for strong interactions with specific receptors, potentially modulating signaling pathways related to inflammation and cancer.
  • Antiviral Activity : Research indicates that derivatives of pyrazole compounds can exhibit antiviral properties, suggesting that this compound may also possess similar activities against viruses such as HIV and HCV .

Antiviral Potential

In studies examining various pyrazole derivatives, compounds similar to this compound have demonstrated significant antiviral efficacy. For instance:

  • A study reported that certain pyrazole derivatives reduced HIV replication in vitro, highlighting their potential as therapeutic agents against viral infections .
  • Another research effort identified pyrazole compounds that effectively inhibited the replication of hepatitis C virus (HCV), suggesting a pathway for further exploration of this compound in antiviral therapies .

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory treatments. Studies have shown that similar compounds can reduce inflammation markers in cellular models, indicating that this compound may exert similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureKey Activity
2-Fluoro-4-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenolStructureAntiviral
3-Fluoro-5-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenolStructureAnti-inflammatory
4-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenolStructureEnzyme inhibition

These comparisons highlight how variations in the fluorine substitution pattern can influence biological activity.

Q & A

Basic: What are common synthetic routes for fluorophenyl-substituted pyrazole derivatives, and how can they be applied to 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol?

Methodological Answer:
Fluorinated pyrazole derivatives are typically synthesized via cyclization or condensation reactions. For example, cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C has been employed to generate pyrazole-oxadiazole hybrids . Similarly, nucleophilic substitution reactions using fluorinated aryl halides and pyrazole intermediates (e.g., 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) can introduce fluorine atoms at specific positions . For the target compound, a plausible route involves coupling 4-fluorophenylhydrazine with a fluorinated phenolic ketone, followed by cyclization under acidic conditions. Purification via column chromatography and characterization by NMR/IR are critical to confirm structural integrity .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing fluorinated pyrazole-phenol hybrids?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns (e.g., coupling constants 4JFH^4J_{F-H} for para-fluorine). Integration ratios help confirm substitution patterns .
    • IR Spectroscopy : Stretching frequencies for C-F (1050–1250 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic systems (space group P21/cP2_1/c) with Z=4 are common, as seen in related fluorophenyl-pyrazole structures .

Advanced: How can reaction conditions be optimized to improve yields of fluorinated pyrazole-phenol hybrids?

Methodological Answer:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Temperature Control : Gradual heating (80–120°C) minimizes side reactions like defluorination .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .
  • Yield Tracking : Monitor via HPLC or TLC with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) for similar compounds?

Methodological Answer:

  • Purity Analysis : Confirm compound purity (>95%) via HPLC-MS to rule out impurities affecting bioactivity .
  • Structural Confirmation : Use SC-XRD to verify stereochemistry; even minor deviations (e.g., para vs. ortho substitution) can alter activity .
  • Bioassay Standardization : Ensure consistent protocols (e.g., MIC testing against S. aureus ATCC 25923) to compare results across studies .
  • Solubility Adjustments : Use DMSO/PBS mixtures to prevent aggregation in aqueous media, which may falsely indicate inactivity .

Advanced: What strategies determine the impact of fluorine substitution patterns on biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with fluorine at meta, para, or ortho positions and compare IC₅₀ values. For example, para-fluorine on the phenyl ring enhances π-stacking with enzyme active sites .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities .
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays .

Advanced: How can polymorphic forms affect crystallographic data interpretation, and how are these addressed?

Methodological Answer:

  • Polymorphism Detection : SC-XRD combined with PXRD identifies different crystal forms. For example, monoclinic vs. triclinic systems may arise from solvent-dependent crystallization .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points varying by 10–15°C between polymorphs) .
  • Dynamic Vapor Sorption (DVS) : Assess stability under humidity to rule out hydrate formation .

Advanced: How to design experiments to study pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

  • In Vitro Hepatic Microsomal Assays : Incubate the compound with rat liver microsomes and NADPH to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction, critical for bioavailability predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 2
5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol

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